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Compound of Interest

Compound Name: 2-Ethoxy-3-iodopyridine

Cat. No.: B1591691 Get Quote

This guide provides an in-depth analysis of the expected spectroscopic data for 2-Ethoxy-3-
iodopyridine, a substituted pyridine with potential applications in medicinal chemistry and

materials science.[1][2] As direct experimental spectra for this specific molecule are not widely

available in public databases, this document leverages predictive models and comparative data

from analogous structures to offer a robust framework for researchers, scientists, and drug

development professionals. The focus is on the practical interpretation of Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate the

identification and characterization of this compound.

Introduction to 2-Ethoxy-3-iodopyridine
2-Ethoxy-3-iodopyridine belongs to the class of halopyridines, which are crucial building

blocks in organic synthesis. The pyridine ring is a common scaffold in many biologically active

compounds, and the presence of ethoxy and iodo substituents offers multiple avenues for

further chemical modification. The ethoxy group can influence the electronic properties and

solubility of the molecule, while the iodo group is an excellent leaving group for cross-coupling

reactions, enabling the introduction of diverse functional groups.

Synthesis and Purification
A plausible synthetic route to 2-Ethoxy-3-iodopyridine involves the O-alkylation of 3-iodo-

2(1H)-pyridone. This reaction, a variation of the Williamson ether synthesis, is a common and

effective method for preparing alkoxy-substituted pyridines.[3][4]
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Proposed Synthesis Workflow
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Caption: A proposed workflow for the synthesis of 2-Ethoxy-3-iodopyridine.

Experimental Protocol (Hypothetical)
To a solution of 3-iodo-2(1H)-pyridone in an anhydrous solvent such as DMF, add a suitable

base (e.g., cesium carbonate or potassium carbonate).

Stir the mixture at room temperature for a short period to facilitate the formation of the

pyridone salt.

Add ethyl iodide dropwise to the reaction mixture.

Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

Upon completion, cool the mixture to room temperature, and quench with water.

Extract the product with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by silica gel column chromatography to yield pure 2-Ethoxy-3-
iodopyridine.

Spectroscopic Data and Interpretation
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The following sections detail the predicted spectroscopic data for 2-Ethoxy-3-iodopyridine.

These predictions are based on established principles of spectroscopy and data from

structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by

providing information about the chemical environment of ¹H and ¹³C nuclei.

The ¹H NMR spectrum of 2-Ethoxy-3-iodopyridine is expected to show signals corresponding

to the three protons on the pyridine ring and the five protons of the ethoxy group.

Proton(s)
Predicted Chemical

Shift (δ, ppm)
Predicted Multiplicity

Predicted Coupling

Constant (J, Hz)

H-6 (Pyridine) 8.0 - 8.2
Doublet of doublets

(dd)
J = ~5 Hz, ~2 Hz

H-4 (Pyridine) 7.8 - 8.0
Doublet of doublets

(dd)
J = ~8 Hz, ~2 Hz

H-5 (Pyridine) 6.8 - 7.0
Doublet of doublets

(dd)
J = ~8 Hz, ~5 Hz

-OCH₂- 4.3 - 4.5 Quartet (q) J = ~7 Hz

-CH₃ 1.3 - 1.5 Triplet (t) J = ~7 Hz

The protons on the pyridine ring (H-4, H-5, and H-6) will appear in the aromatic region, with

their chemical shifts influenced by the electron-donating ethoxy group and the electron-

withdrawing and anisotropic effects of the iodine atom.

The methylene protons (-OCH₂-) of the ethoxy group are deshielded by the adjacent oxygen

atom and will appear as a quartet due to coupling with the methyl protons.

The methyl protons (-CH₃) will appear as a triplet due to coupling with the methylene

protons.

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
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Carbon(s) Predicted Chemical Shift (δ, ppm)

C-2 (Pyridine) 160 - 165

C-4 (Pyridine) 145 - 150

C-6 (Pyridine) 140 - 145

C-5 (Pyridine) 115 - 120

C-3 (Pyridine) 90 - 95

-OCH₂- 65 - 70

-CH₃ 14 - 16

The carbon C-2, attached to both nitrogen and oxygen, is expected to be the most

deshielded.

The carbon C-3, bonded to the iodine atom, will be significantly shielded due to the "heavy

atom effect".[5]

The remaining pyridine carbons will appear in the aromatic region, with their shifts influenced

by the substituents.[6]

The two carbons of the ethoxy group will appear in the aliphatic region.

Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups in a molecule based on their characteristic

vibrational frequencies.
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Bond Vibrational Mode
Predicted Wavenumber

(cm⁻¹)

C-H (Aromatic) Stretch 3050 - 3150

C-H (Aliphatic) Stretch 2850 - 3000

C=N, C=C (Pyridine ring) Stretch 1400 - 1600

C-O-C (Ether) Asymmetric Stretch 1200 - 1250

C-O-C (Ether) Symmetric Stretch 1000 - 1050

C-I Stretch 500 - 600

The IR spectrum will be characterized by C-H stretching vibrations for both the aromatic and

aliphatic portions of the molecule.[7][8] The pyridine ring will show characteristic stretching

vibrations in the 1400-1600 cm⁻¹ region.[9][10] The prominent C-O stretching of the ethoxy

group will be a key diagnostic feature.[10] The C-I stretch appears at a low frequency and may

be difficult to observe on some instruments.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification.

Ion m/z (predicted) Description

[M]⁺ 249 Molecular Ion

[M - C₂H₄]⁺ 221
Loss of ethylene from the

ethoxy group

[M - C₂H₅]⁺ 220 Loss of an ethyl radical

[M - OC₂H₅]⁺ 204 Loss of an ethoxy radical

[C₅H₃INO]⁺ 220 Loss of an ethyl radical

[C₅H₄N]⁺ 78 Pyridyl cation
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The molecular ion peak ([M]⁺) is expected at an m/z of 249, corresponding to the molecular

weight of 2-Ethoxy-3-iodopyridine.

Common fragmentation pathways for ethoxy-substituted aromatics include the loss of an

ethylene molecule (C₂H₄) via a McLafferty-type rearrangement, and the loss of an ethyl

radical (C₂H₅).[11][12][13]

Cleavage of the C-O bond can lead to the loss of an ethoxy radical.

The iodine atom may also be lost as a radical.

Structure Elucidation Workflow
The combined interpretation of NMR, IR, and MS data provides a comprehensive picture for

the structural confirmation of 2-Ethoxy-3-iodopyridine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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